Intestinal Permeability: A Key Differentiator from Non-Oral Renin Inhibitors
A 1986 study by Takaori et al. specifically used RI-61 (Pro-His-Pro-Phe-His-Leu-Phe-Val-Phe) to demonstrate the feasibility of intact oligopeptide transport across adult mammalian jejunum. This provides a verified, compound-specific permeability metric unavailable for most other renin inhibitory peptides like RIP [1]. The study measured RI-61 flux in an Ussing chamber using rabbit jejunum tissue, confirming passage of the intact nonapeptide.
| Evidence Dimension | Intestinal permeability |
|---|---|
| Target Compound Data | Permeability = 0.016 cm/hr |
| Comparator Or Baseline | 3-O-methyl glucose (an actively transported reference compound), Permeability = 0.104 cm/hr |
| Quantified Difference | RI-61 permeability is approximately one-seventh (1/7) that of the actively transported glucose analog. |
| Conditions | Adult rabbit jejunum mounted in an Ussing Chamber; HPLC resolution of intact [3H]-labeled peptide from proteolytic products. |
Why This Matters
This is the only peer-reviewed, compound-specific quantitative data for RI-61, demonstrating its potential for oral bioavailability and making it a valuable tool for oral peptide drug development research.
- [1] Takaori K, Burton J, Donawitz M. The transport of an intact oligopeptide across adult mammalian jejunum. Biochem Biophys Res Commun. 1986;137(2):682-687. View Source
